molecular formula C12H16FNO B1485469 (3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine CAS No. 2165946-22-3

(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine

Cat. No.: B1485469
CAS No.: 2165946-22-3
M. Wt: 209.26 g/mol
InChI Key: YYHAYMXZPQGFAV-VXGBXAGGSA-N
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Description

(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a fluorinated oxolane ring and an ethylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Ethylphenyl Group: This step can be accomplished through nucleophilic substitution reactions or coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving fluorinated compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine involves interactions with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The ethylphenyl group may contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-N-(4-methylphenyl)-4-fluorooxolan-3-amine
  • (3R,4S)-N-(4-ethylphenyl)-4-chlorooxolan-3-amine
  • (3R,4S)-N-(4-ethylphenyl)-4-fluorooxane-3-amine

Uniqueness

(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine is unique due to the presence of both the fluorine atom and the ethylphenyl group, which confer distinct chemical and biological properties. The specific stereochemistry (3R,4S) also plays a crucial role in its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-2-9-3-5-10(6-4-9)14-12-8-15-7-11(12)13/h3-6,11-12,14H,2,7-8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHAYMXZPQGFAV-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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